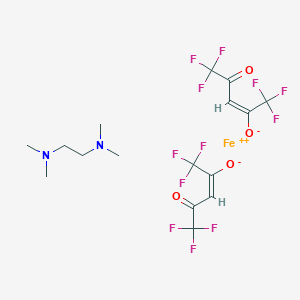
Bis(1,1,1,5,5,5-hexafluoroacetylacetonato)(N,N,N',N'-tetramethylethylenediamine)iron(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(1,1,1,5,5,5-hexafluoroacetylacetonato)(N,N,N’,N’-tetramethylethylenediamine)iron(II): is a coordination compound with the chemical formula C16H18F12FeN2O4 . This compound is known for its unique properties, including its ability to form stable complexes with various metals. It is often used in research and industrial applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1,1,1,5,5,5-hexafluoroacetylacetonato)(N,N,N’,N’-tetramethylethylenediamine)iron(II) typically involves the reaction of iron(II) chloride with 1,1,1,5,5,5-hexafluoroacetylacetone and N,N,N’,N’-tetramethylethylenediamine . The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at low temperatures to ensure the stability of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk synthesis techniques, including the use of large-scale reactors and controlled environments to maintain the purity and yield of the product. The compound is often purified through recrystallization or other separation techniques to achieve the desired level of purity .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(1,1,1,5,5,5-hexafluoroacetylacetonato)(N,N,N’,N’-tetramethylethylenediamine)iron(II): undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state iron complexes.
Reduction: It can be reduced to form lower oxidation state iron complexes.
Substitution: Ligand substitution reactions can occur, where the ligands around the iron center are replaced by other ligands
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and inert atmospheres, to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while reduction may produce iron(I) complexes. Substitution reactions can result in a variety of iron complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
Bis(1,1,1,5,5,5-hexafluoroacetylacetonato)(N,N,N’,N’-tetramethylethylenediamine)iron(II): has numerous applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions and as a precursor for the synthesis of other iron complexes.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic applications, including its use in drug delivery systems.
Industry: Employed in the production of advanced materials and as a component in various industrial processes
Wirkmechanismus
The mechanism by which Bis(1,1,1,5,5,5-hexafluoroacetylacetonato)(N,N,N’,N’-tetramethylethylenediamine)iron(II) exerts its effects involves the coordination of the iron center with the ligands. This coordination alters the electronic properties of the iron, enabling it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Bis(1,1,1,5,5,5-hexafluoroacetylacetonato)(N,N,N’,N’-tetramethylethylenediamine)iron(II): can be compared with other similar compounds, such as:
- Bis(1,1,1,5,5,5-hexafluoroacetylacetonato)copper(II)
- Bis(1,1,1,5,5,5-hexafluoroacetylacetonato)nickel(II)
- Bis(1,1,1,5,5,5-hexafluoroacetylacetonato)cobalt(II)
These compounds share similar structures and properties but differ in the central metal ion. The uniqueness of the iron(II) compound lies in its specific reactivity and stability, which make it suitable for particular applications .
Eigenschaften
Molekularformel |
C16H18F12FeN2O4 |
|---|---|
Molekulargewicht |
586.15 g/mol |
IUPAC-Name |
(E)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;iron(2+);N,N,N',N'-tetramethylethane-1,2-diamine |
InChI |
InChI=1S/C6H16N2.2C5H2F6O2.Fe/c1-7(2)5-6-8(3)4;2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h5-6H2,1-4H3;2*1,12H;/q;;;+2/p-2/b;2*2-1+; |
InChI-Schlüssel |
KTPBUKUJNVXILX-BZNSUZNGSA-L |
Isomerische SMILES |
CN(CCN(C)C)C.C(=C(/[O-])\C(F)(F)F)\C(=O)C(F)(F)F.C(=C(/[O-])\C(F)(F)F)\C(=O)C(F)(F)F.[Fe+2] |
Kanonische SMILES |
CN(C)CCN(C)C.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Fe+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)acetic acid](/img/structure/B12944094.png)
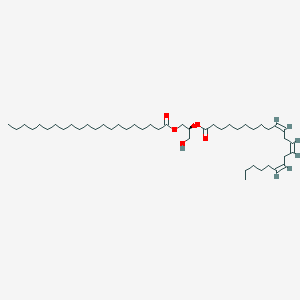
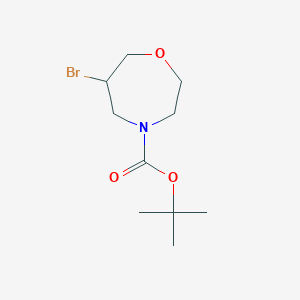
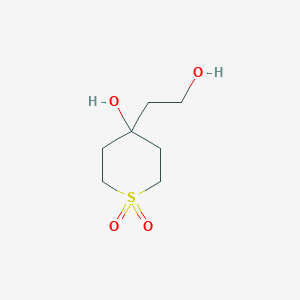
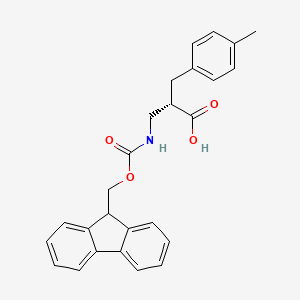
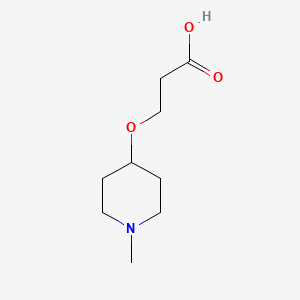
![3-Bromo-6,7-dihydrooxepino[3,4-b]pyridin-9(5H)-one](/img/structure/B12944134.png)
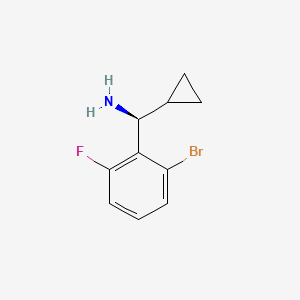
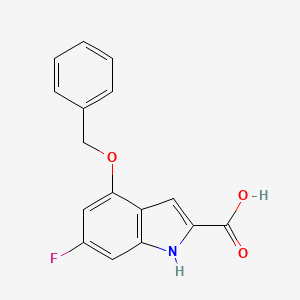
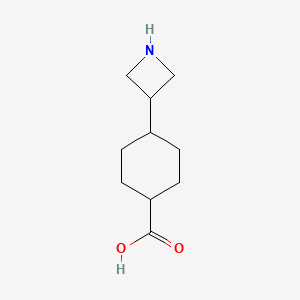

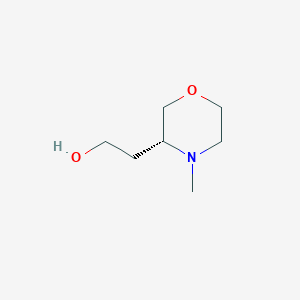
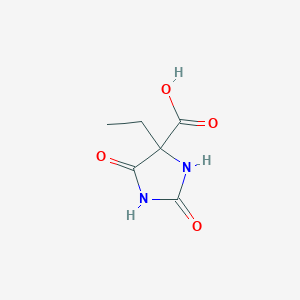
![1H,1'H-[2,2'-Biimidazole]-5-carboxylic acid](/img/structure/B12944164.png)
